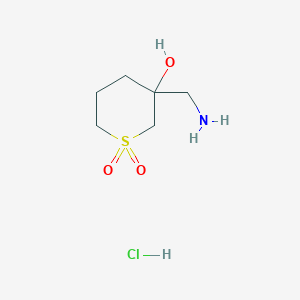
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a hydroxy group, and a thiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a thiane ring followed by the introduction of aminomethyl and hydroxy groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxy groups play a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic inhibition and receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)benzoic acid hydrochloride
- 3-aminomethylphenylboronic acid, pinacol ester hydrochloride
Uniqueness
Compared to similar compounds, 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride stands out due to its unique thiane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H14ClNO3S |
|---|---|
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
3-(aminomethyl)-1,1-dioxothian-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-4-6(8)2-1-3-11(9,10)5-6;/h8H,1-5,7H2;1H |
InChI-Schlüssel |
FYDWGVJOJVEXJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CS(=O)(=O)C1)(CN)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


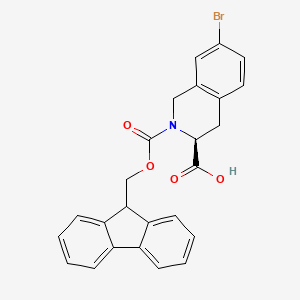
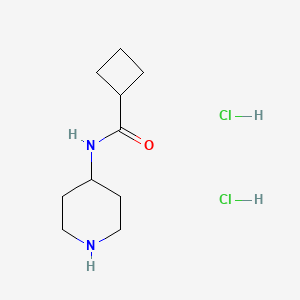
![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
![3-[3-(Morpholin-4-yl)propyl]-1,3-oxazolidin-2-one](/img/structure/B13513970.png)
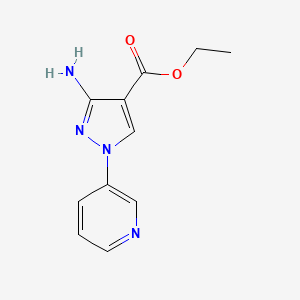
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
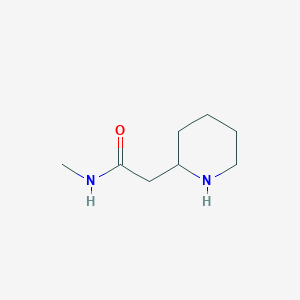

![rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis](/img/structure/B13513992.png)
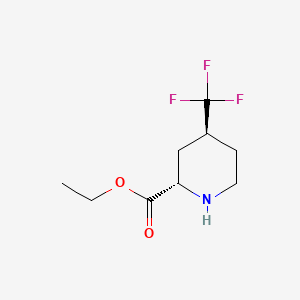
![Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)

